molecular formula C8H9N3O B13116734 3,3-Diaminoindolin-2-one

3,3-Diaminoindolin-2-one

Cat. No.: B13116734
M. Wt: 163.18 g/mol
InChI Key: OORJJROLFYWZDC-UHFFFAOYSA-N
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Description

3,3-Diaminoindolin-2-one is a compound belonging to the indolin-2-one family, which is a subset of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indolin-2-one scaffold is particularly interesting due to its presence in various bioactive molecules.

Chemical Reactions Analysis

3,3-Diaminoindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the Mannich reaction can be diverted to access 2,2-disubstituted indolin-3-ones by merging 1,2-aryl migration and copper-catalyzed aerobic oxidation . Additionally, the compound can participate in Fischer indolization/Claisen rearrangement reactions to form 2,2-disubstituted indolin-3-ones . Common reagents used in these reactions include p-anisidine, aldehydes, and nucleophiles.

Scientific Research Applications

Comparison with Similar Compounds

3,3-Diaminoindolin-2-one can be compared with other indolin-2-one derivatives, such as 3-substituted-indolin-2-one and 3,3-di(indolyl)indolin-2-one. These compounds share a similar indolin-2-one scaffold but differ in their substituents and biological activities. For example, 3-substituted-indolin-2-one derivatives have shown potent anti-inflammatory activity, while 3,3-di(indolyl)indolin-2-ones have been studied for their carbonic anhydrase inhibitory activity . The unique structural features and biological activities of this compound make it a valuable compound for further research and development.

Biological Activity

3,3-Diaminoindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its indoline structure with two amino groups at the 3-position. This unique configuration contributes to its reactivity and biological properties. The compound can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. For instance, a derivative known as 3-(3-hydroxyphenyl)-indolin-2-one exhibited potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This inhibition was significant at concentrations as low as 20 μM, demonstrating a 50% reduction in NO secretion compared to control groups .

The mechanism involves the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. The compound also modulated key signaling pathways including Akt, MAPK, and NF-κB, further supporting its role as an anti-inflammatory agent .

Anticancer Activity

In addition to its anti-inflammatory effects, this compound derivatives have shown promising anticancer activity. Research indicates that certain derivatives induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). For example, specific derivatives demonstrated IC50 values as low as 1.04 µM against MCF-7 cells, indicating strong cytotoxic potential .

The apoptotic mechanism appears to involve the activation of caspases (caspase-3 and caspase-9), increased reactive oxygen species (ROS) production, and disruption of the mitochondrial membrane potential . These findings suggest that modifications to the indolin-2-one structure can enhance anticancer efficacy through targeted mechanisms.

Table 1: Biological Activity of this compound Derivatives

Compound NameActivity TypeIC50 (µM)Mechanism of Action
3-(3-hydroxyphenyl)-indolin-2-oneAnti-inflammatory20Inhibition of NO production; cytokine suppression
N-propyl indole derivativeAnticancer1.04Induction of apoptosis; caspase activation
Other substituted derivativesVariesVariesModulation of ROS; mitochondrial disruption

Case Studies

A notable case study involved the evaluation of a series of indolin derivatives for their anti-inflammatory properties. The study utilized RAW264.7 macrophages to assess NO production and cytokine levels post-treatment with various concentrations of the compounds. Results indicated that 3-(3-hydroxyphenyl)-indolin-2-one not only inhibited NO production but also significantly reduced TNF-α and IL-6 levels in a concentration-dependent manner

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Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3,3-diamino-1H-indol-2-one

InChI

InChI=1S/C8H9N3O/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,9-10H2,(H,11,12)

InChI Key

OORJJROLFYWZDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(N)N

Origin of Product

United States

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